molecular formula C17H26O13 B2737946 Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate CAS No. 125410-28-8

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B2737946
CAS No.: 125410-28-8
M. Wt: 438.382
InChI Key: QNOVPOGNFVHQOK-WUXAFJFBSA-N
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Description

The compound Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate (hereafter referred to as Compound A) is a glycosylated cyclopenta[c]pyran derivative with a complex stereochemical profile. Key features include:

  • Core structure: A cyclopenta[c]pyran ring system with five hydroxyl groups (4a,5,6,7-tetrahydroxy) and a methyl ester at position 2.
  • Glycosylation: A β-D-glucopyranosyloxy moiety attached at position 1, contributing to its hydrophilicity .
  • Stereochemistry: Eleven defined stereocenters, including the glucopyranosyl group (2R,3S,4R,5R,6S configuration) and the cyclopenta[c]pyran core (1R,4aR,5S,6S,7S,7aR) .

Properties

CAS No.

125410-28-8

Molecular Formula

C17H26O13

Molecular Weight

438.382

IUPAC Name

methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,14+,15+,16-,17-/m0/s1

InChI Key

QNOVPOGNFVHQOK-WUXAFJFBSA-N

SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound notable for its intricate structure and potential biological activities. Characterized by multiple hydroxyl groups and a cyclopenta[c]pyran ring system, this compound has garnered attention in pharmacological research due to its possible interactions with various biological targets.

Chemical Structure and Properties

The compound features a cyclopenta[c]pyran core with several hydroxyl groups that contribute to its reactivity and biological interactions. The presence of multiple functional groups enhances its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC₁₃H₁₈O₇
Molecular Weight286.28 g/mol
CAS NumberNot available
DensityNot specified
Melting PointNot specified

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups are particularly significant as they can form hydrogen bonds with biological macromolecules, potentially influencing various signaling pathways. Research indicates that compounds with similar structures may exhibit anti-inflammatory and antioxidant properties due to their ability to modulate oxidative stress and inflammatory responses .

Antioxidant Activity

Studies have shown that compounds with a cyclopenta[c]pyran structure can exhibit significant antioxidant activity. This is crucial in preventing cellular damage caused by reactive oxygen species (ROS). The antioxidant effects are believed to be mediated through the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It has been observed to inhibit the activation of the NLRP3 inflammasome pathway in various models of inflammation. This inhibition can lead to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested. The presence of hydroxyl groups is believed to enhance membrane permeability of bacterial cells, leading to increased susceptibility .

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results showed that compounds with multiple hydroxyl groups exhibited higher scavenging activity compared to those with fewer functional groups .
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in inflammatory markers compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Testing : A recent investigation into the antimicrobial effects revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits potential as a precursor or active ingredient in pharmaceutical formulations. Its structural properties allow it to interact with biological targets effectively. Research indicates that compounds with similar structures can influence metabolic pathways and exhibit therapeutic effects against various diseases.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its multiple functional groups enable the formation of derivatives through various chemical reactions such as oxidation and reduction. For instance:

  • Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction : Certain functional groups can be reduced to enhance biological activity.

Biological Research

The compound's unique structure allows for bioorthogonal labeling techniques in biological studies. This enables researchers to track cellular processes and interactions in real-time without disrupting normal cellular functions.

Agricultural Applications

Research suggests that similar compounds may possess insecticidal or fungicidal properties. The application of this compound in agricultural chemistry could lead to the development of new biopesticides that are environmentally friendly and effective against pests.

Nutraceuticals

Given its bioactive properties, this compound may be explored for use in nutraceutical formulations aimed at enhancing health and preventing diseases. Its antioxidant properties could be beneficial for developing dietary supplements.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from similar compounds that demonstrated significant anti-inflammatory activity. The findings suggest that methyl (1R,4aR,...)-based compounds could be optimized for similar therapeutic effects.

Case Study 2: Agricultural Chemistry

Research conducted by the International Journal of Pest Management explored the insecticidal properties of structurally related compounds. Results indicated that modifications to the hydroxyl groups significantly enhanced efficacy against common agricultural pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound B ():
  • Structure: Methyl (1R,4aS,5S,6R,7S,7aR)-1-(β-L-glucopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.
  • Key difference: β-L-glucopyranosyl group (vs. β-D in Compound A), altering stereochemistry and biological recognition .
  • Molecular formula : C₁₇H₂₆O₁₃ (vs. C₁₇H₂₄O₁₀ in Compound A).
Compound C ():
  • Structure : Methyl (1R,4aS,5R,7S,7aS)-1,5,7-trihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate.
  • Key difference : Lacks glycosylation and has fewer hydroxyl groups (1,5,7-trihydroxy vs. 4a,5,6,7-tetrahydroxy).
  • Molecular weight : 244.24 g/mol (vs. ~388 g/mol in Compound A) .
Compound D ():
  • Structure: Methyl glycoside with a disaccharide moiety (two β-D-glucopyranosyl units).
  • Key difference : Extended glycosylation (higher molecular weight: 568.50 g/mol) and increased TPSA (255 Ų) .
Compound E ():
  • Structure: 7-(Hydroxymethyl)-1-[β-D-glucopyranosyloxy]-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid.
  • Key difference : Carboxylic acid group at position 4 (vs. methyl ester in Compound A), enhancing hydrophilicity .

Comparative Physicochemical Properties

Property Compound A (Target) Compound B Compound C Compound D Compound E
Molecular formula C₁₇H₂₄O₁₀ C₁₇H₂₆O₁₃ C₁₁H₁₆O₆ C₂₃H₃₆O₁₆ C₁₆H₂₂O₁₀
Molecular weight ~388.37 g/mol 414.37 g/mol 244.24 g/mol 568.50 g/mol 358.34 g/mol
TPSA ~255 Ų 310 Ų 96.2 Ų 255 Ų 190 Ų
XlogP -1.5 (estimated) -4.8 -1.0 -4.8 -2.1 (estimated)
H-bond donors 7 10 3 10 6
H-bond acceptors 10 20 6 16 10

Impact of Structural Variations

Glycosylation :

  • Compounds A, B, and D show increased hydrophilicity and TPSA due to sugar moieties, reducing bioavailability but enhancing solubility .
  • β-D vs. β-L configuration (A vs. B) alters receptor binding; β-D is more common in natural glycosides .

Functional Groups :

  • Methyl ester (A) vs. carboxylic acid (E): Esterification improves membrane permeability but may require metabolic activation .
  • Ketone substitution (): Reduces hydrogen bonding capacity, lowering TPSA .

Stereochemistry :

  • The 1R,4aR,5S,6S,7S,7aR configuration in Compound A distinguishes it from analogs like Compound B (4aS,6R) and influences 3D binding to targets like NF-kappa-B .

Q & A

Q. What are the recommended protocols for safe storage and handling of this compound to ensure stability and minimize hazards?

The compound should be stored in a tightly sealed container under dry, well-ventilated conditions at room temperature, avoiding direct sunlight and high temperatures to prevent decomposition . Personal protective equipment (PPE), including gloves and goggles, must be worn during handling due to its classification as a skin, eye, and respiratory irritant . For long-term stability, consider inert gas purging of storage containers to mitigate oxidation risks.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Use a combination of NMR (1H and 13C) to resolve stereochemistry and confirm hydroxyl/methyl group positions , mass spectrometry (MS) to validate molecular weight and fragmentation patterns , and X-ray crystallography for absolute stereochemical determination . High-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18) can assess purity, especially given the compound’s high polarity (TPSA: 255.00 Ų) .

Q. What environmental and health hazards are associated with this compound?

The compound exhibits high acute aquatic toxicity (EC50 < 1 mg/L) and may cause long-term ecological damage . Health hazards include acute toxicity via ingestion, inhalation, or dermal exposure, necessitating strict adherence to fume hood use and waste disposal protocols compliant with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments from spectroscopic data?

Discrepancies in stereochemical analysis (e.g., overlapping NMR signals) can be addressed via NOESY/ROESY experiments to confirm spatial proximity of protons . For ambiguous cases, density functional theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data . Cross-validation with synthetic intermediates (e.g., diastereomerically pure derivatives) is also recommended .

Q. What experimental strategies validate predicted biological targets (e.g., DNA lyase, HIF-1α)?

Predicted targets (e.g., CHEMBL5619/DNA lyase at 96.26% probability) should be validated using in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance). For functional validation, use knockdown/knockout models (e.g., CRISPR-Cas9) to assess phenotypic changes in relevant pathways. Dose-response studies (IC50/EC50) and competitive inhibition assays with known ligands (e.g., cyclooxygenase-1 inhibitors) can confirm specificity .

Q. How can synthesis be optimized for stereoselective production of this compound?

Leverage asymmetric catalysis (e.g., chiral oxazaborolidines) to control stereochemistry during cyclopenta[c]pyran ring formation . For glycosidic bond formation (e.g., β-L-glucopyranosyloxy moiety), employ Koenigs-Knorr conditions (Ag2O or AgOTf as promoters) to ensure regioselectivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol eluent) and purify intermediates using flash chromatography .

Q. What methodologies assess the compound’s stability under varying experimental conditions (pH, temperature)?

Conduct accelerated stability studies by incubating the compound at elevated temperatures (40–60°C) and varying pH (2–10) . Analyze degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways (e.g., ester hydrolysis or hydroxyl group oxidation). For kinetic stability, use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of predicted targets (e.g., PDB: 1BIX for DNA lyase) can map binding poses . Molecular dynamics simulations (50–100 ns trajectories) assess binding stability and key residue interactions (e.g., hydrogen bonding with catalytic lysines). Pair with QSAR models to correlate structural features (e.g., TPSA, logP) with activity .

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